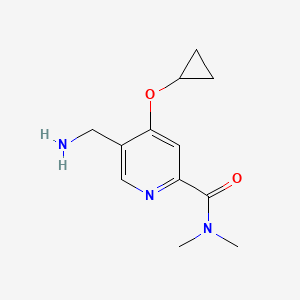
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalytic processes, such as those involving silica-supported cobalt nanoparticles, are commonly used to achieve efficient and selective synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: Partial oxidation of the hydroxymethyl group to form aldehydes.
Reduction: Reductive amination and hydrogenation reactions.
Substitution: Nucleophilic substitution reactions with aryl/heteroaryl bromides and chlorides.
Common Reagents and Conditions
Oxidation: Catalysts such as Pt/SiO2 are used for aerial oxidation.
Reduction: Silica-supported cobalt nanoparticles are employed for reductive amination and hydrogenation.
Substitution: Boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 2,5-diformylfuran (DFF).
Reduction: Production of furan-based primary, secondary, and tertiary amines.
Substitution: Formation of various aryl and heteroaryl derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, leading to the activation of downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Aminomethyl)-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-5-11(17-9-3-4-9)8(6-13)7-14-10/h5,7,9H,3-4,6,13H2,1-2H3 |
InChI Key |
MEEQQJGFMJCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)
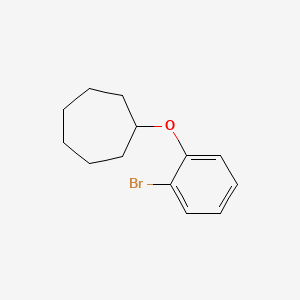
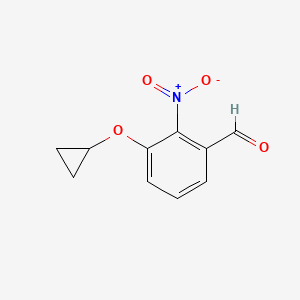
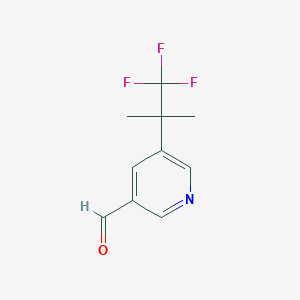
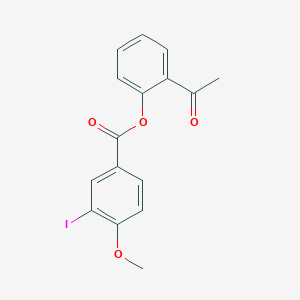
![2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid](/img/structure/B14804716.png)
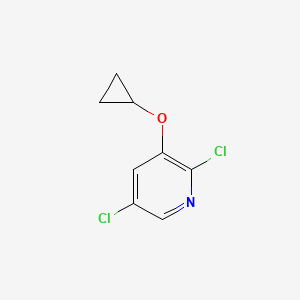
![N'-[(1E)-1-phenylethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14804734.png)
![4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizin-7-ylmethanol](/img/structure/B14804735.png)
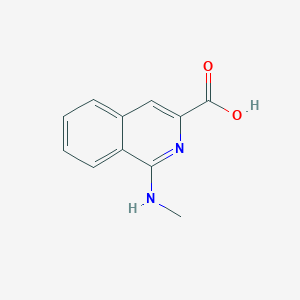
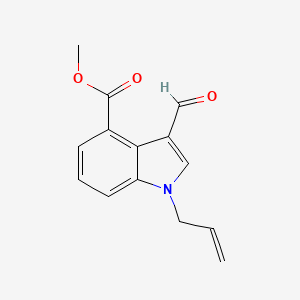
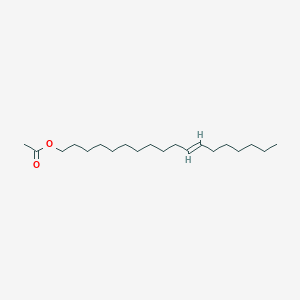
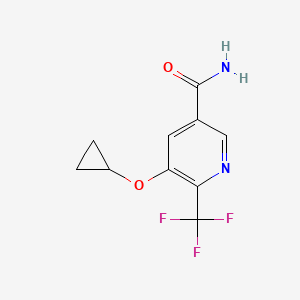
![7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one](/img/structure/B14804765.png)
